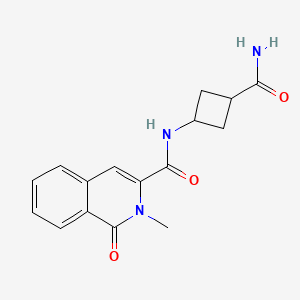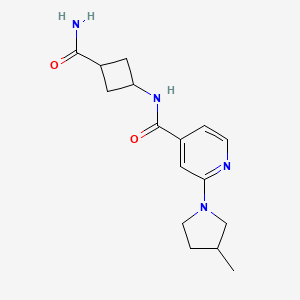![molecular formula C15H21NO3 B7339369 (2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7339369.png)
(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as (R,R)-HMMPA, and it is a chiral molecule with two stereoisomers.
Mechanism of Action
The exact mechanism of action of (2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound is thought to enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, and to produce analgesic and anxiolytic effects in rodents. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high degree of selectivity for GABA-A receptors, making it a useful tool for studying the GABAergic system. However, one of the limitations of using this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on (2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one. One area of interest is the development of more potent and selective analogs of this compound, which may have greater therapeutic potential. Another area of research is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, and to explore its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of (2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one involves the reaction between (R)-phenylglycinol and (R,R)-tartaric acid. The resulting product is then treated with methoxymethyl chloride and sodium hydroxide to obtain (R,R)-HMMPA.
Scientific Research Applications
(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)15(18)16-9-14(17)8-13(16)10-19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMDDFFBBOOFP-MRVWCRGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CC(CC2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2C[C@@H](C[C@@H]2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339287.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339295.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methylpyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339303.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339304.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(4-chloropyrazol-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339308.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339309.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339310.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339320.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339324.png)
![5-[[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339331.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)



